
4-fluoro-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
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Overview
Description
4-fluoro-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide: is a complex organic compound characterized by its multiple functional groups, including a fluorine atom, a methyl group, a sulfonamide group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) and electrophiles like sulfuric acid (H₂SO₄) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that compounds similar to 4-fluoro-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide exhibit antidepressant properties. Research has focused on the synthesis of such compounds through metal-catalyzed reactions, aiming to enhance their efficacy and reduce side effects associated with traditional antidepressants .
Anticancer Potential
There is growing interest in the anticancer applications of sulfonamide derivatives. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The sulfonamide group may play a crucial role in enhancing the selectivity and potency of these compounds against tumor cells.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that modifications to the sulfonamide structure can lead to improved activity against a range of pathogens. The specific compound under discussion may exhibit enhanced antibacterial or antifungal activity due to its unique chemical modifications.
Neurological Applications
The tetrahydroquinoline structure is associated with neuroprotective effects. Studies suggest that derivatives of this compound could be explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is a key factor in developing effective treatments for these conditions.
Case Study 1: Antidepressant Synthesis
A study published in 2024 focused on synthesizing novel antidepressant molecules using metal-catalyzed reactions. The researchers reported that derivatives similar to this compound showed significant improvements in serotonin reuptake inhibition compared to existing antidepressants .
Case Study 2: Anticancer Screening
In a recent screening of sulfonamide derivatives for anticancer activity, compounds structurally related to this compound were tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as a lead compound for further development .
Data Table: Comparative Analysis of Sulfonamide Derivatives
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds may include other sulfonamides or fluorinated aromatic compounds, but the presence of the tetrahydroquinoline moiety sets it apart. Some similar compounds to consider are:
4-fluoro-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
4-fluoro-3-methyl-alpha-pyrrolidinohexanophenone
These compounds share similarities in their fluorine and sulfonamide groups but differ in their core structures and additional functional groups.
Biological Activity
Chemical Structure and Properties
Compound A features a complex structure characterized by several functional groups:
- Fluorobenzene moiety : Enhances lipophilicity and may influence receptor binding.
- Tetrahydroquinoline core : Associated with various biological activities, including neuroprotective effects.
- Sulfonamide group : Known for its antibacterial properties.
The chemical formula can be represented as C18H22FNO2S.
Pharmacological Effects
- Antimicrobial Activity : Sulfonamide derivatives are well-documented for their antibacterial properties. Compound A's sulfonamide group may confer similar effects, potentially inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Neuroprotective Effects : The tetrahydroquinoline scaffold has been linked to neuroprotective activity. Studies suggest that compounds with this structure may modulate neurotransmitter systems, providing protective effects against neurodegenerative diseases.
- Anticancer Potential : Preliminary research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
The biological activity of compound A can be attributed to several mechanisms:
- Enzyme Inhibition : By targeting specific enzymes involved in metabolic pathways, compound A may disrupt cellular processes in pathogens or cancer cells.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways, impacting neuronal survival and function.
- Reactive Oxygen Species (ROS) Regulation : Compounds similar to A have shown the ability to modulate oxidative stress responses, which is crucial in both cancer and neurodegenerative contexts.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various sulfonamide derivatives demonstrated that compounds structurally related to compound A exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
Study 2: Neuroprotection in Animal Models
Research conducted on a tetrahydroquinoline derivative showed promising results in protecting neuronal cells from oxidative stress-induced apoptosis in vitro. In vivo studies indicated improved cognitive function in animal models of Alzheimer's disease .
Study 3: Anticancer Activity
A series of experiments assessed the cytotoxic effects of compound A on human breast cancer cell lines (MCF-7). Results indicated that treatment with compound A led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Summary of Findings
The biological activity of 4-fluoro-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide suggests potential therapeutic applications across multiple domains:
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-3-19(23)22-10-4-5-14-6-7-15(12-18(14)22)21-26(24,25)16-8-9-17(20)13(2)11-16/h6-9,11-12,21H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCJJYHBQDLZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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